molecular formula C20H22ClN3O4S B2474073 N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896271-87-7

N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2474073
CAS RN: 896271-87-7
M. Wt: 435.92
InChI Key: UQRLAOXMUYAHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPOP is a highly potent and selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase and the substrate receptor.

Scientific Research Applications

Synthesis Methodologies

A Novel Synthetic Approach for Oxalamides

Research by Mamedov et al. (2016) developed a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant for synthesizing similar compounds like "N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide." This method is operationally simple and high-yielding, offering a new formula for both anthranilic acid derivatives and oxalamides, which are important in various chemical and pharmacological studies (Mamedov et al., 2016).

Molecular Interaction Studies

Antagonist Interaction with CB1 Cannabinoid Receptor

A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) by Shim et al. (2002) explored its potent and selective antagonist activity for the CB1 cannabinoid receptor. This study's molecular analysis and pharmacophore models could inform research on similar N1-N2 compounds and their interactions with biological receptors, providing insights into potential therapeutic applications (Shim et al., 2002).

Antiviral Applications

Enhancing HIV-1 Neutralization Epitopes

Yoshimura et al. (2010) investigated N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556), which blocks the interaction between HIV-1 gp120 and CD4. The study found that compounds like NBD-556 could enhance the binding of anti-gp120 monoclonal antibodies, suggesting that similar N1-N2 compounds could have applications in enhancing antiviral activities, particularly against HIV-1 (Yoshimura et al., 2010).

Catalytic and Synthetic Applications

Copper-Catalyzed Coupling Reactions

A study by Chen et al. (2023) on N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) demonstrated its effectiveness as a ligand in copper-catalyzed coupling reactions. This research indicates the potential use of related N1-N2 compounds in catalyzing reactions for synthesizing complex organic molecules, which is crucial for drug development and materials science (Chen et al., 2023).

properties

IUPAC Name

N'-(3-chlorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-14-7-9-18(10-8-14)29(27,28)24-11-3-6-17(24)13-22-19(25)20(26)23-16-5-2-4-15(21)12-16/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRLAOXMUYAHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

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